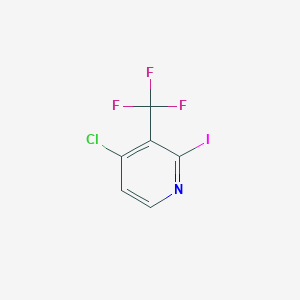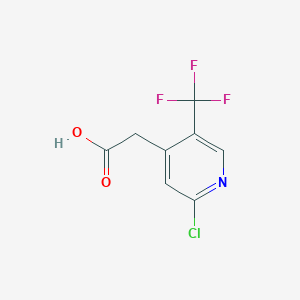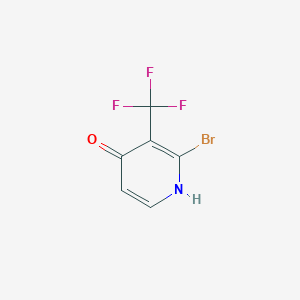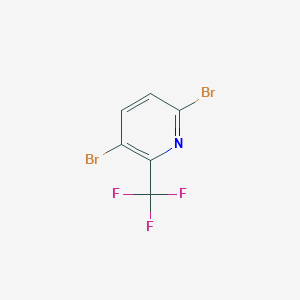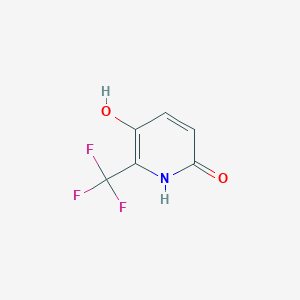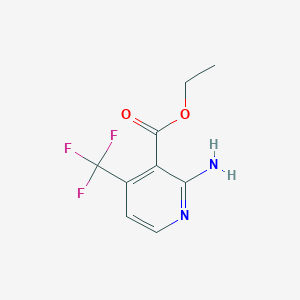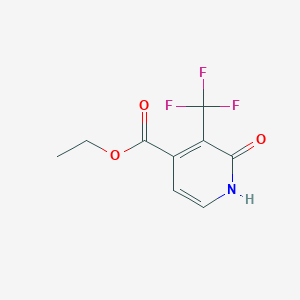
Ácido (3-amino-4-fluorofenil)borónico clorhidrato
Descripción general
Descripción
“(3-Amino-4-fluorophenyl)boronic acid hydrochloride” is an organic compound with the empirical formula C6H8BClFNO2 . It is a solid substance that is white to light brown in color . This compound is a type of organic boronic acid and has various functions and uses .
Synthesis Analysis
The synthesis of 4-Amino-3-fluorophenyl boronic acid has been reported in literature. It involves protecting the amine group in 4-bromo-2-fluoroaniline, followed by a lithium-bromine exchange, addition of trimethyl borate, and then acidic hydrolysis .Molecular Structure Analysis
The molecular structure of “(3-Amino-4-fluorophenyl)boronic acid hydrochloride” can be represented by the SMILES stringCl.Nc1ccc(cc1F)B(O)O . The InChI Key for this compound is SYBMNJPUZMUPGQ-UHFFFAOYSA-N . Chemical Reactions Analysis
Boronic acids, including “(3-Amino-4-fluorophenyl)boronic acid hydrochloride”, are known to participate in various chemical reactions. For example, they can be used in Rh-catalyzed asymmetric addition reactions and palladium-catalyzed oxidative cross-coupling reactions .Physical And Chemical Properties Analysis
“(3-Amino-4-fluorophenyl)boronic acid hydrochloride” has a molecular weight of 191.40 . It is a solid at room temperature and has a melting point range of 150-160 °C . It should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Reacción de Suzuki
Los ácidos borónicos, incluido el “ácido (3-amino-4-fluorofenil)borónico clorhidrato”, se utilizan a menudo en las reacciones de acoplamiento de Suzuki . Este es un tipo de reacción de acoplamiento cruzado catalizada por paladio, que se utiliza para formar enlaces carbono-carbono. Es una reacción clave en la química orgánica, utilizada en la síntesis de diversos compuestos orgánicos.
Síntesis de compuestos biológicamente activos
El “ácido (3-amino-4-fluorofenil)borónico clorhidrato” se puede utilizar en la síntesis de compuestos biológicamente activos . Por ejemplo, se puede utilizar para producir nuevos terfenilos biológicamente activos .
Síntesis de compuestos de cristal líquido
Los ácidos borónicos se han utilizado para producir nuevos fluorobifenilciclohexenos y difluoroterfenilos de cristal líquido . Estos compuestos tienen propiedades ópticas interesantes y podrían utilizarse en el desarrollo de nuevos materiales.
Síntesis de agonistas del receptor de leucotrieno B4
Los ácidos borónicos se han utilizado en la síntesis de o-fenilfenoles, que son potentes agonistas del receptor de leucotrieno B4 . Estos compuestos podrían tener aplicaciones potenciales en el tratamiento de enfermedades inflamatorias.
Síntesis de compuestos aromáticos fluorados
El “ácido (3-amino-4-fluorofenil)borónico clorhidrato” se puede utilizar en la síntesis de compuestos aromáticos fluorados . La introducción de flúor en los compuestos orgánicos puede influir en gran medida en sus propiedades químicas y físicas, lo que convierte esta área en un campo de investigación importante en la química orgánica.
Investigación y desarrollo
Como producto químico especializado, el “ácido (3-amino-4-fluorofenil)borónico clorhidrato” se utiliza probablemente en diversas aplicaciones de investigación y desarrollo . Sus propiedades específicas podrían resultar útiles en el desarrollo de nuevas reacciones, materiales o productos farmacéuticos.
Mecanismo De Acción
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with them .
Mode of Action
(3-Amino-4-fluorophenyl)boronic acid hydrochloride is a boronic acid derivative, which is widely used in Suzuki-Miyaura coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst, such as palladium . This process, known as transmetalation, is a key step in the formation of new carbon-carbon bonds .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, facilitated by (3-Amino-4-fluorophenyl)boronic acid hydrochloride, is a part of various biochemical pathways involved in the synthesis of complex organic compounds . The resulting carbon-carbon bonds can lead to the formation of a wide range of biologically active molecules, impacting numerous downstream effects .
Pharmacokinetics
The pharmacokinetic properties of boronic acids are generally influenced by their ability to form reversible covalent bonds, which can affect their absorption and distribution .
Result of Action
The molecular and cellular effects of (3-Amino-4-fluorophenyl)boronic acid hydrochloride are primarily related to its role in the formation of new carbon-carbon bonds through Suzuki-Miyaura coupling reactions . These reactions can lead to the synthesis of a variety of organic compounds, potentially influencing cellular processes .
Action Environment
The action, efficacy, and stability of (3-Amino-4-fluorophenyl)boronic acid hydrochloride can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura coupling reactions can be affected by the presence of a suitable catalyst and the pH of the environment . Additionally, the compound’s stability may be influenced by storage conditions, as suggested by its recommended storage temperature of 2-8°C .
Safety and Hazards
Direcciones Futuras
Boronic acids, including “(3-Amino-4-fluorophenyl)boronic acid hydrochloride”, have been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings . They have also been used in the synthesis of o-phenylphenols as potent leukotriene B4 receptor agonists .
Propiedades
IUPAC Name |
(3-amino-4-fluorophenyl)boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO2.ClH/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3,10-11H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPAJQNQLPVDTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)N)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





